N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide
説明
特性
IUPAC Name |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3/c17-11-3-5-12(6-4-11)21-14(22)8-13(16(21)24)19-20-15(23)10-2-1-7-18-9-10/h1-7,9,13,19H,8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYHUMKKCXMJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with hydrazides, followed by cyclization and bromination reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more hydrogenated compound.
科学的研究の応用
N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism by which N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or activating certain biological processes. Further research is needed to elucidate the exact mechanisms involved .
類似化合物との比較
Substituent Effects on the Aromatic Ring
The 4-bromophenyl group in the target compound distinguishes it from analogues with other aryl substituents. Key comparisons include:
Key Observations :
Pyridine Ring Position and Functionalization
The position of the pyridine ring (3 vs. 2) and additional functional groups significantly influence activity:
Key Observations :
Core Scaffold Variations
Replacement of the pyrrolidinone ring with other heterocycles alters pharmacokinetic profiles:
Key Observations :
Antitumor Activity
Antimicrobial Activity
生物活性
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : C₁₆H₁₃BrN₄O₃
- Molecular Weight : 389.20342 g/mol
- CAS Number : 957265-96-2
The compound features a pyridine ring substituted with a hydrazide and a dioxopyrrolidine moiety, which may contribute to its biological properties.
Research suggests that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antitumor Activity
Several studies have focused on the antitumor properties of compounds similar to this compound. For example:
- In vitro Studies : The compound has shown promising results against various cancer cell lines. In particular, derivatives with similar structures exhibited cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis through mitochondrial pathways and disrupting cell cycle progression .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial Studies : Preliminary tests indicate that compounds with similar structural motifs possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of protein synthesis .
Anti-inflammatory Activity
Recent investigations have highlighted the anti-inflammatory properties of related compounds:
- Inhibition of Cytokine Production : Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
- Breast Cancer Treatment : A study evaluated the cytotoxic effects of N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine derivatives on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
- Antibacterial Efficacy : In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting effective antibacterial properties that warrant further exploration for clinical applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of a 4-bromophenyl-substituted pyrrolidine precursor with pyridine-3-carbohydrazide. Key steps include:
- Nucleophilic substitution to introduce the bromophenyl group (controlled at 60–80°C in anhydrous DMF) .
- Hydrazide coupling under reflux in ethanol with catalytic acetic acid (12–24 hours, monitored via TLC) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
- Optimization focuses on solvent polarity, temperature, and stoichiometry to maximize yield (typically 65–75%) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for protons, 35–50 ppm for carbons), bromophenyl aromatic signals (δ 7.2–7.8 ppm), and hydrazide NH (δ 9.5–10.5 ppm) .
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) and detect byproducts .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
Advanced Research Questions
Q. How can Design of Experiments (DoE) be applied to optimize the synthesis yield and scalability of this compound?
- Methodological Answer :
- Factors : Vary solvent (DMF vs. THF), temperature (50–90°C), and catalyst loading (0.5–5 mol%) .
- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables. For example, higher temperatures (80°C) in DMF improve coupling efficiency but may increase side reactions .
- Scalability : Transition from batch to flow chemistry (as in diphenyldiazomethane synthesis) to enhance reproducibility and reduce reaction time .
Q. How can computational modeling resolve discrepancies in experimental spectral data (e.g., unexpected NMR splitting or IR stretches)?
- Methodological Answer :
- DFT Calculations : Simulate NMR chemical shifts (Gaussian09, B3LYP/6-311+G(d,p)) to match experimental data. Discrepancies >0.5 ppm may indicate tautomerism or solvent effects .
- IR Frequency Analysis : Compare computed vibrational modes (e.g., C=O stretches at 1680–1720 cm⁻¹) with experimental FTIR to identify hydrogen bonding or conformational changes .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., pyrrolidine ring puckering) via single-crystal analysis (R factor <0.07) .
Q. What strategies mitigate the electron-withdrawing effects of the 4-bromophenyl group during functionalization reactions?
- Methodological Answer :
- Activation : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to replace bromine with electron-donating groups (e.g., -OMe) without degrading the pyrrolidine ring .
- Protection : Temporarily protect the hydrazide moiety with Boc groups to prevent undesired nucleophilic attack during bromophenyl modifications .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .
Q. How does the compound’s electronic configuration influence its binding affinity in medicinal chemistry applications?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The bromophenyl group enhances hydrophobic binding, while the pyridine ring participates in π-π stacking .
- SAR Analysis : Compare analogs with Cl/F substituents; bromine’s larger van der Waals radius improves binding pocket occupancy (IC50 improvements of 3–5×) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to validate static docking results .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Bioavailability Testing : Measure plasma stability (HPLC) and logP values to identify poor absorption (e.g., logP <2 reduces membrane permeability) .
- Metabolite Profiling : Use LC-MS/MS to detect rapid hepatic glucuronidation of the hydrazide group, which may explain reduced in vivo efficacy .
- Dose Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) and use prodrug strategies (e.g., acetylated hydrazide) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
